6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid
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Overview
Description
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid is a complex organic compound characterized by its unique spiro structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group.
Preparation Methods
The synthesis of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid typically involves the protection of amino groups using the Fmoc group. The synthetic route often starts with the corresponding amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the stability of the intermediate products .
Chemical Reactions Analysis
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a common protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides with high efficiency.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents by incorporating it into drug candidates to enhance their stability and bioavailability.
Mechanism of Action
The mechanism of action of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization . The spiro structure of the compound also contributes to its stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar compounds to 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid include other Fmoc-protected amino acids and spiro compounds. Some examples are:
Fmoc-Lys-OtBu: This compound features a tert-butyl ester protecting group in addition to the Fmoc group, providing additional protection for the carboxyl group.
Fmoc-D-threonine: A derivative of threonine with an Fmoc group, used in peptide synthesis for its unique side chain properties.
Fmoc-amino acid azides: These compounds are used as intermediates in the synthesis of peptides and other bioactive molecules.
The uniqueness of this compound lies in its spiro structure, which imparts distinct steric and electronic properties, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-21(27)24(13-11-23(9-10-23)12-14-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
InChI Key |
KLRVUASEAHYPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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